
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure. This compound is characterized by its pyrazolium core, which is substituted with various functional groups, including methyl, methylphenyl, and propoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in the synthesis include alkyl halides, phenyl derivatives, and propoxy compounds, along with catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents on the pyrazolium core can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Comparación Con Compuestos Similares
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can be compared with other similar compounds, such as:
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide These compounds share a similar pyrazolium core but differ in their counterions, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and counterion, which confer distinct reactivity and applications.
Propiedades
Número CAS |
60615-12-5 |
|---|---|
Fórmula molecular |
C23H32N2O5S |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H28N2O.CH4O4S/c1-6-13-25-22-20(18-11-7-9-16(2)14-18)23(4)24(5)21(22)19-12-8-10-17(3)15-19;1-5-6(2,3)4/h7-12,14-15,20H,6,13H2,1-5H3;1H3,(H,2,3,4) |
Clave InChI |
ZYYYMTZWPYGOGI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C([NH+](N(C1C2=CC=CC(=C2)C)C)C)C3=CC=CC(=C3)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

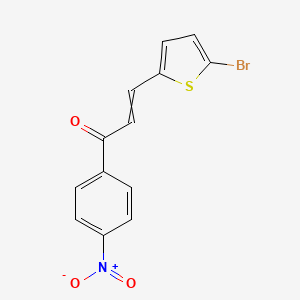

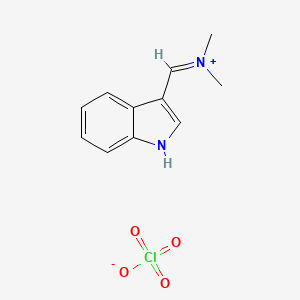
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
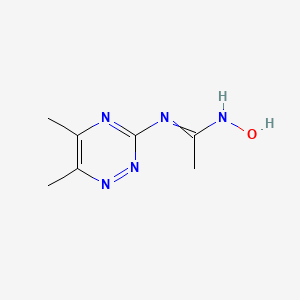



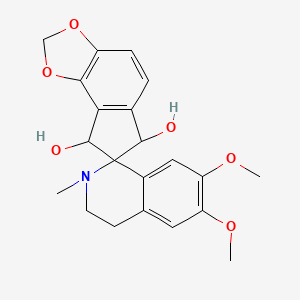
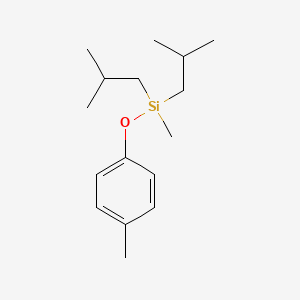
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
